5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a chlorobenzyl group, and a furan ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl alcohol with phenol to form 4-chlorobenzyl phenyl ether. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 2-furaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-((4-Fluorobenzyl)oxy)phenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(3-((4-Methylbenzyl)oxy)phenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C22H17ClN4O3 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3/c23-17-8-6-15(7-9-17)14-30-18-4-1-3-16(11-18)20-12-21(26-25-20)22(28)27-24-13-19-5-2-10-29-19/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+ |
InChI Key |
JTEUWAALCDAPPK-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.